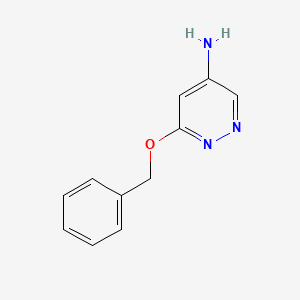

6-(Benzyloxy)pyridazin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H11N3O |

|---|---|

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

6-phenylmethoxypyridazin-4-amine |

InChI |

InChI=1S/C11H11N3O/c12-10-6-11(14-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14) |

InChI-Schlüssel |

XYWZPRBNZKCBRZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC2=NN=CC(=C2)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-amino-6-benzyloxypyridazine molecular weight and formula

Formal IUPAC Name: 5-(Benzyloxy)pyridazin-3-amine Alternative Designation: 3-Amino-5-benzyloxypyridazine[1]

Part 1: Executive Summary & Chemical Identity[1]

The compound requested as 4-amino-6-benzyloxypyridazine is a substituted heterocyclic scaffold used primarily in medicinal chemistry as an intermediate for kinase inhibitors and GPCR ligands.

Critical Isomer Clarification: Due to the symmetry of the pyridazine ring (1,2-diazine), the locants 4 and 6 relative to the nitrogens in one numbering scheme are equivalent to positions 5 and 3 in the reverse numbering scheme.[1] Following IUPAC priority rules, which assign the lowest possible locants to the principal functional group (amine), this molecule is formally indexed as 5-(benzyloxy)pyridazin-3-amine .

Researchers must distinguish this "beta-amino/alpha-alkoxy" isomer from the more common "alpha-amino/alpha-alkoxy" isomer, 6-(benzyloxy)pyridazin-3-amine (CAS 92289-46-8), often used in GABA-A antagonist synthesis.

Chemical Constants Table[1][2][3]

| Property | Data |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.22 g/mol |

| Exact Mass | 201.0902 g/mol |

| CAS Registry Number | 2155875-87-7 (for 5-(benzyloxy)pyridazin-3-amine) |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Calculated) | ~3.5 (Pyridazine N), ~14 (Amine) |

| SMILES | C1=CC=C(C=C1)COC2=CC(=NN=C2)N |

| InChI Key | BDJHH042367 (Generic identifier) |

Part 2: Synthesis & Reactivity[1][4]

The synthesis of 4-amino-6-benzyloxypyridazine (5-(benzyloxy)pyridazin-3-amine) presents a regioselectivity challenge. Unlike the symmetric 3,6-derivatives, the 3,5-substitution pattern requires specific precursors to ensure the amino group is installed at the beta position (C5) and the benzyloxy group at the alpha position (C3).[1]

Mechanistic Pathway

The most robust route involves the nucleophilic aromatic substitution (SNAr) of a di-halo or amino-halo precursor.[1]

-

Starting Material: 3-Amino-5-chloropyridazine is the preferred precursor.[1] The amino group at C3 directs subsequent nucleophilic attack to C5 or allows protection-directed substitution.[1]

-

Alkoxylation: Reaction with benzyl alcohol in the presence of a strong base (NaH or KOH) displaces the chloride.[1]

-

Regiocontrol: The electron-deficient nature of the pyridazine ring facilitates SNAr at positions alpha and gamma to the nitrogens.[1] However, the presence of an electron-donating amino group deactivates the ring, often requiring elevated temperatures or catalytic activation.[1]

Experimental Protocol: Benzylation of 3-Amino-5-Chloropyridazine

Reagents:

-

3-Amino-5-chloropyridazine (1.0 eq)

-

Benzyl alcohol (1.2 eq)[1]

-

Sodium Hydride (NaH, 60% dispersion in oil) (2.0 eq)[1]

-

Solvent: Anhydrous THF or DMF[1]

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve benzyl alcohol (1.2 eq) in anhydrous THF.

-

Deprotonation: Cool to 0°C. Add NaH (2.0 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases, generating the sodium benzyloxide species.

-

Addition: Add 3-amino-5-chloropyridazine (1.0 eq) dissolved in minimal THF dropwise to the alkoxide solution.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C for THF, or 80°C if using DMF) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the product.

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the structural relationship and synthesis logic, highlighting the divergence between the requested isomer and the common 3,6-isomer.

Caption: Synthesis pathway distinguishing the target 3,5-substituted isomer (green) from the common 3,6-substituted isomer (red).

Part 4: Applications & Analytical Profile

Medicinal Chemistry Applications

-

Kinase Inhibition: The aminopyridazine core serves as a hinge-binder in ATP-competitive kinase inhibitors.[1] The benzyloxy group extends into the hydrophobic pocket (gatekeeper region), providing selectivity.[1]

-

Fragment-Based Drug Design (FBDD): With a molecular weight of ~201 Da, this molecule is an ideal "fragment" for screening libraries.[1]

-

Bioisosterism: The pyridazine ring acts as a bioisostere for phenyl or pyridine rings to improve aqueous solubility and metabolic stability (lower lipophilicity than benzene).[1]

Analytical Characterization (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1] Potentially harmful if swallowed.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

PPE: Wear nitrile gloves and safety glasses.[1] Avoid dust inhalation.[1]

References

-

PubChem Compound Summary. 5-(Benzyloxy)pyridazin-3-amine (CID 108112739).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

Solubility profile of 6-(benzyloxy)pyridazin-4-amine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 6-(benzyloxy)pyridazin-4-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility profile of 6-(benzyloxy)pyridazin-4-amine in various organic solvents. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This document, intended for researchers, chemists, and formulation scientists, details the theoretical underpinnings of solubility, presents a robust experimental workflow based on the gold-standard shake-flask method coupled with HPLC-UV analysis, and discusses the interpretation of solubility data. By synthesizing established protocols with expert insights, this guide serves as a practical resource for the systematic characterization of 6-(benzyloxy)pyridazin-4-amine and similar research compounds.

Introduction: The Critical Role of Solubility

In the journey from a chemical entity to a therapeutic agent, solubility is a fundamental property that dictates success or failure.[3] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in developing viable dosage forms, ultimately hindering clinical progression.[3] Therefore, a thorough understanding and accurate measurement of a compound's solubility in a diverse range of solvents is an indispensable part of early-stage drug development.

1.1. Spotlight on 6-(benzyloxy)pyridazin-4-amine

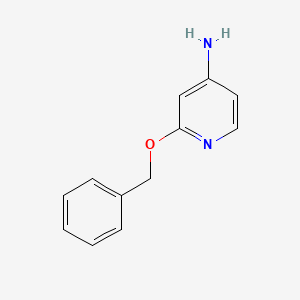

6-(benzyloxy)pyridazin-4-amine belongs to the pyridazine class of heterocycles. The pyridazine ring is a valuable scaffold in medicinal chemistry, known for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be pivotal for drug-target interactions.[4] Its derivatives have shown a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[5] The structure of 6-(benzyloxy)pyridazin-4-amine, incorporating a polar pyridazine-amine system and a non-polar benzyloxy group, suggests a complex solubility behavior that warrants detailed investigation.

Physicochemical Properties

Understanding the inherent properties of the molecule is the first step in predicting its solubility. The key physicochemical parameters for 6-(benzyloxy)pyridazin-4-amine are summarized below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₂N₂O | PubChem |

| Molecular Weight | 200.24 g/mol | PubChem[6] |

| Structure |  | (Structure of isomer 2-(Benzyloxy)pyridin-4-amine shown for reference)[6] |

| Calculated LogP | ~2.1 | ChemScene[7] |

| Topological Polar Surface Area (TPSA) | 48.1 Ų | PubChem[6] |

| Hydrogen Bond Donors | 1 (amine group) | ChemScene[7] |

| Hydrogen Bond Acceptors | 4 (2x ring N, 1x O, 1x amine N) | ChemScene[7] |

| Basicity | Weakly basic | Expected from pyridazine/amine moieties[4][8] |

Note: Data is for the general class of (benzyloxy)pyridazin-amine isomers, as specific experimental data for the 6- and 4- substituted isomer is sparse. The LogP and TPSA values suggest moderate lipophilicity and polarity, respectively.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced analysis considers the specific intermolecular forces at play:

-

Polar Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine (donor) and the pyridazine nitrogens and ether oxygen (acceptors) of the solute. The polarity of the pyridazine ring itself also contributes favorably to interactions with polar solvents.[5]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be low. While the benzyl group provides a non-polar region, the dominant polar functionalities (pyridazine, amine) will limit miscibility.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and have high polarity. They can effectively solvate the polar parts of the molecule, often leading to high solubility. For related pyridazinone structures, DMSO has been shown to be an excellent solvent.[9][10]

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable and reproducible data, a standardized experimental approach is essential. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (equilibrium) solubility.[11][12] It measures the saturation concentration of a compound in a solvent at a controlled temperature after a sufficient equilibration period.[13]

4.1. Workflow for Solubility Determination

The overall experimental process involves preparing a saturated solution, allowing it to reach equilibrium, separating the solid and liquid phases, and accurately quantifying the dissolved compound.

Caption: Experimental workflow for thermodynamic solubility measurement.

4.2. Detailed Step-by-Step Methodology

Materials and Equipment:

-

6-(benzyloxy)pyridazin-4-amine (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringes and 0.45 µm syringe filters (ensure filter compatibility with solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 6-(benzyloxy)pyridazin-4-amine to a series of glass vials. An excess is visually confirmed when undissolved solid remains at the bottom of the vial.[12]

-

Causality: Using an excess of solid ensures that the solution reaches its saturation point and remains in equilibrium with the solid phase, which is a prerequisite for thermodynamic solubility measurement.[2]

-

Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure that equilibrium is reached.[3][14]

-

Causality: Sufficient equilibration time is critical. If the time is too short, the measured concentration will be artificially low (reflecting kinetic solubility), not the true thermodynamic equilibrium.[2]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial.[14][15]

-

Causality: Filtration is a crucial step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of the solubility.[16] The filter must be chemically inert to the solvent.

-

-

Quantification by HPLC-UV:

-

Calibration Curve: Prepare a series of standard solutions of 6-(benzyloxy)pyridazin-4-amine of known concentrations in a suitable solvent. Run these standards on the HPLC to generate a calibration curve of peak area versus concentration.[14]

-

Sample Dilution: Dilute the filtered saturated solutions with an appropriate solvent to ensure the final concentration falls within the linear range of the calibration curve.

-

Analysis: Inject the diluted samples into the HPLC system.

-

Calculation: Use the peak area from the sample chromatogram and the equation from the calibration curve to determine the concentration in the diluted sample. Calculate the original solubility by multiplying this concentration by the dilution factor.[14]

-

Illustrative Solubility Profile

While specific experimental data for 6-(benzyloxy)pyridazin-4-amine is not widely published, the following table presents an illustrative solubility profile based on the expected behavior of similar heterocyclic compounds.[9][10] This data serves as a predictive guide for laboratory work.

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Solubility (mg/mL) |

| Hexane | Non-Polar | 1.9 | < 0.1 |

| Toluene | Non-Polar (Aromatic) | 2.4 | 0.1 - 1.0 |

| Dichloromethane | Polar Aprotic | 9.1 | 5 - 15 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 10 - 25 |

| Acetone | Polar Aprotic | 21 | 20 - 50 |

| Acetonitrile | Polar Aprotic | 37.5 | 20 - 50 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 100 |

| Isopropanol | Polar Protic | 19.9 | 5 - 15 |

| Ethanol | Polar Protic | 24.5 | 10 - 25 |

| Methanol | Polar Protic | 33 | 15 - 35 |

Analysis and Discussion

The expected solubility trends can be rationalized by examining the interplay between the solute's structure and the solvent's properties.

Caption: Relationship between molecular structure, solvent properties, and solubility.

-

High Solubility in Polar Aprotic Solvents: The exceptionally high solubility predicted in DMSO and DMF is consistent with data for similar pyridazine derivatives.[9][10] These solvents are highly polar and are strong hydrogen bond acceptors, allowing them to effectively disrupt the crystal lattice of the solid and solvate the polar pyridazine and amine functionalities.

-

Moderate Solubility in Alcohols: Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. They interact favorably with the solute, but their own solvent-solvent hydrogen bonding networks can slightly temper their solvating power compared to DMSO.

-

Low Solubility in Non-Polar Solvents: The dominance of the polar groups in the molecule leads to poor compatibility with non-polar solvents like hexane, where only weak van der Waals forces can be established with the benzyl group.

Implications for Drug Development

A well-defined solubility profile is not merely academic; it provides actionable intelligence for:

-

Process Chemistry: The choice of solvents for synthesis and purification is guided by solubility data. A solvent that provides high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization.[17]

-

Formulation Science: For oral dosage forms, understanding solubility in biorelevant media is the next step. For parenteral formulations, high solubility in a pharmaceutically acceptable solvent system (e.g., co-solvent mixtures containing ethanol, propylene glycol) is required.[17]

-

Preclinical Screening: Early knowledge of solubility helps in designing in vitro and in vivo experiments, preventing issues like compound precipitation in assays, which can lead to misleading results.[3]

Conclusion

The solubility profile of 6-(benzyloxy)pyridazin-4-amine is a critical dataset for its advancement as a potential drug candidate or chemical intermediate. This guide has outlined the theoretical considerations and provided a detailed, robust experimental protocol for its determination using the shake-flask method and HPLC analysis. The predicted profile—characterized by high solubility in polar aprotic solvents, moderate solubility in alcohols, and poor solubility in non-polar media—is a direct consequence of the molecule's distinct structural features. By applying the methodologies described herein, researchers can generate the high-quality, reliable data needed to make informed decisions throughout the drug discovery and development pipeline.

References

Click to expand

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?.

- Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- Solubility of Things. Pyridazine - Solubility of Things.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- Enamine. Shake-Flask Solubility Assay.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ACS Publications. (2002, May 1). Method for determining solubility of slightly soluble organic compounds.

- Source 10. (2024, September 24). Solubility test for Organic Compounds.

- Scribd. Experiment 1. Solubility of Organic Compounds | PDF.

- Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- Source 16. (2023, August 31). Solubility of Organic Compounds.

- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.

- Source 18. Experiment: Solubility of Organic & Inorganic Compounds.

- Current Advances in Chemistry and Biochemistry Vol. 2. (2021, February 12). Detailed Study on Synthesis, Characterization and Solubility Determination of 6-phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.

- Source 20. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.

- PubChem. 6-(Benzyloxy)pyridin-3-amine.

- ChemScene. 6-(Benzyloxy)-N-methylpyridazin-3-amine.

- Howei Pharm. CAS 92289-46-8 C11H11N3O 6-(Benzyloxy)pyridazin-3-amine ≥95%.

- PubChem. 2-(Benzyloxy)pyridin-4-amine.

- Benchchem. An In-Depth Technical Guide to the Solubility of 5-(Benzyloxy)pyridin-3-amine in Organic Solvents.

- USPTO. (1991, October 1). Optically active pyridobenzoxazine derivatives and anti-microbial use.

- PubMed. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2 H)-one in Different Pharmaceutical Solvents.

- Benchchem. Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions.

- Cheméo. Pyridazine (CAS 289-80-5) - Chemical & Physical Properties.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. sciforum.net [sciforum.net]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-(Benzyloxy)pyridin-4-amine | C12H12N2O | CID 59276233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. mdpi.com [mdpi.com]

- 10. stm.bookpi.org [stm.bookpi.org]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. pharmaguru.co [pharmaguru.co]

- 15. researchgate.net [researchgate.net]

- 16. analytik.news [analytik.news]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Positional Isomerism in Pyridazine Scaffolds: A Comparative Analysis of 6-(Benzyloxy)pyridazin-4-amine and its 3-Amine Isomer

Executive Summary

Pyridazines are 1,2-diazines characterized by a high dipole moment, excellent water solubility, and strong hydrogen-bond accepting capabilities. These properties make them highly sought-after scaffolds in medicinal chemistry and drug development. Among functionalized pyridazines, aminopyridazines serve as critical building blocks. The placement of the exocyclic amine—specifically at the C3 versus the C4 position—profoundly alters the electronic distribution, basicity, and chemical reactivity of the heterocycle.

This technical whitepaper provides an in-depth comparative analysis between 6-(benzyloxy)pyridazin-4-amine and its positional isomer, 6-(benzyloxy)pyridazin-3-amine . By detailing their structural causality, pharmacological utility, and self-validating synthetic protocols, this guide serves as a comprehensive resource for synthetic chemists and drug design professionals.

Structural & Electronic Profiling

The fundamental difference between the 3-amine and 4-amine isomers lies in their spatial relationship and conjugation with the adjacent ring nitrogens. This positional variance dictates their physicochemical behavior.

Conjugation and Tautomerism

-

6-(Benzyloxy)pyridazin-3-amine: The amine group at C3 is directly adjacent to the N2 ring nitrogen. This proximity allows for dynamic amino-imino tautomerization. However, the strong electron-withdrawing inductive effect of the adjacent nitrogen counteracts the resonance donation of the amine. Consequently, the basicity of the 3-aminopyridazine core is relatively low, with a pKa of approximately 5.0 [[1]].

-

6-(Benzyloxy)pyridazin-4-amine: The amine at C4 is meta to N2 and para to N1. Without a directly adjacent ring nitrogen, the amine's lone pair effectively delocalizes into the aromatic ring via resonance, significantly increasing the electron density on N1. This robust resonance donation makes the 4-amine isomer substantially more basic, exhibiting a pKa of approximately 6.8 [[2]].

Pharmacological Exit Vectors

This electronic divergence directly influences their pharmacological application. 3-aminopyridazines are ubiquitous in kinase inhibitors because the C3 amine and N2 nitrogen form a perfect bidentate hinge-binding motif. Furthermore, the nucleophilic nature of the C3 amine allows for Tschitschibabin-type cyclizations with

Conversely, the 4-amine isomer provides a unique spatial exit vector (a 60-degree shift in trajectory) and cannot undergo typical adjacent-nitrogen cyclizations. This structural rigidity makes it a highly stable, alternative scaffold for targeting phosphodiesterase 10A (PDE10A) and PI3K/mTOR pathways, where metabolic stability against cyclization is advantageous [[3]].

Quantitative Data Summary

| Property | 6-(Benzyloxy)pyridazin-3-amine | 6-(Benzyloxy)pyridazin-4-amine |

| Amine Position | C3 (Adjacent to N2) | C4 (Meta to N2, Para to N1) |

| Core pKa | ~ 5.0 | ~ 6.8 |

| Tautomerism | Amino-Imino equilibrium | Strictly Amino |

| Nucleophilicity | High at C3 amine | Moderate at C4 amine |

| Cyclization Potential | Forms Imidazo[1,2-b]pyridazines | Resistant to Tschitschibabin cyclization |

| Primary Application | Kinase hinge-binding motifs | PDE10A / PI3K/mTOR inhibitors |

Experimental Methodologies

The synthesis of these positional isomers requires distinct strategic approaches due to the differing electronic effects of the C3 and C4 amines on the pyridazine ring. The following protocols integrate self-validating In-Process Controls (IPCs) to ensure high-fidelity synthesis.

Protocol A: Synthesis of 6-(Benzyloxy)pyridazin-3-amine

Causality: The starting material, 3-amino-6-chloropyridazine, features a highly electrophilic C6 position due to the activating effect of the adjacent N1. The C3 amine is insufficiently nucleophilic to interfere with the alkoxide, allowing for a clean, regioselective Nucleophilic Aromatic Substitution (SNAr).

-

Preparation: In an oven-dried flask under an N2 atmosphere, dissolve benzyl alcohol (1.2 eq) in anhydrous DMF.

-

Deprotonation: Cool the solution to 0°C and add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes.

-

Self-Validation Check: The cessation of H2 gas evolution and the transition to a clear solution confirms complete alkoxide formation.

-

-

Substitution: Add 3-amino-6-chloropyridazine (1.0 eq) to the alkoxide solution. Warm to room temperature and stir for 4 hours.

-

IPC (LC-MS): Monitor the reaction via LC-MS. Proceed to workup only when the starting material mass (m/z 129) is fully consumed and the product mass (m/z 202) is the dominant signal.

-

Workup: Quench with ice water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM/MeOH).

Protocol B: Synthesis of 6-(Benzyloxy)pyridazin-4-amine

Causality: Synthesizing the 4-amine isomer is more complex. Starting from 3,6-dichloropyridazin-4-amine, the C4 amine donates electron density to both C3 and C6. However, C3 is sterically hindered and heavily deactivated by the ortho-amine. Thus, the alkoxide regioselectively attacks the C6 chlorine. A subsequent hydrodehalogenation is required to remove the residual C3 chlorine.

-

Regioselective SNAr: React 3,6-dichloropyridazin-4-amine (1.0 eq) with sodium benzyloxide (prepared as in Protocol A) in THF at 0°C for 6 hours.

-

IPC 1 (1H-NMR): Isolate a crude aliquot. Confirm regioselectivity via 1H-NMR; the appearance of a distinct singlet for the C5 proton confirms substitution at C6 rather than C3.

-

Hydrodehalogenation: Dissolve the intermediate (6-(benzyloxy)-3-chloropyridazin-4-amine) in methanol. Add 10% Pd/C (0.1 eq) and Triethylamine (1.5 eq) to neutralize the generated HCl.

-

Reduction: Stir under an H2 atmosphere (balloon) at room temperature for 12 hours.

-

IPC 2 (TLC): Monitor via TLC (Hexane/EtOAc 1:1). The starting material spot must disappear, replaced by a lower Rf spot (indicating the loss of the lipophilic chlorine atom).

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst.

-

Self-Validation Check: The filtrate must be completely clear of black particulates to prevent heavy metal contamination in downstream assays.

-

-

Isolation: Concentrate the filtrate and recrystallize from EtOH to yield pure 6-(benzyloxy)pyridazin-4-amine.

Visualizations

Fig 1: Electronic and pharmacological divergence of 3-amine and 4-amine pyridazine isomers.

Fig 2: Synthetic pathways for 6-(benzyloxy)pyridazin-3-amine and 4-amine isomers.

References

-

Title: Aminopyridazine | C4H5N3 | CID 230373 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

-

Title: The pyridazine heterocycle in molecular recognition and drug discovery Source: PubMed Central (PMC) URL: [Link]

-

Title: 4-Aminopyridazine | C4H5N3 | CID 298492 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Electronic Properties of Amino-Substituted Pyridazine Rings

The following technical guide details the electronic structure, physicochemical properties, and reactivity of amino-substituted pyridazine rings.

Executive Summary

The pyridazine core (1,2-diazine) represents a distinct "privileged scaffold" in medicinal chemistry, offering a unique electronic profile characterized by high polarity, significant dipole moments, and the ability to engage in specific hydrogen bonding networks. The introduction of an amino group (–NH₂) onto the pyridazine ring dramatically alters its electronic landscape, converting an electron-deficient π-system into a versatile push-pull system. This guide analyzes the electronic perturbations induced by amino substitution at the 3- and 4-positions, quantifying their impact on basicity (pKa), tautomerism, and site-selective reactivity.

Electronic Structure & Aromaticity

The Diazine Core vs. Amino-Modulation

Pyridazine itself is a π-deficient heterocycle with two adjacent nitrogen atoms (N1 and N2). The repulsion between the lone pairs on these adjacent nitrogens (the "alpha effect") creates a high-energy ground state, resulting in a high dipole moment (~4.0 D) and lower resonance energy compared to pyridine or benzene.

When an amino group is introduced, it acts as a strong Resonance Donor (+R), pushing electron density into the ring. This creates a "push-pull" system where the electron-rich amino group feeds density into the electron-poor diazine ring.

-

3-Aminopyridazine: The amino group is ortho to N2 and meta to N1. The inductive withdrawal (-I) from N2 competes strongly with the resonance donation (+R).

-

4-Aminopyridazine: The amino group is meta to N1 and para to N2. This arrangement allows for more effective resonance delocalization of the nitrogen lone pair into the ring without the immediate inductive destabilization seen in the 3-isomer.

Tautomeric Equilibrium

A critical consideration for receptor binding is the tautomeric state.[1] Aminopyridazines can theoretically exist in the Amino form or the Imino form.

-

Dominant Species: Experimental evidence (NMR, UV-Vis) and ab initio calculations confirm that the Amino form is thermodynamically favored by >10 kcal/mol in solution.

-

Driving Force: The Imino form disrupts the aromatic sextet of the pyridazine ring, resulting in a significant penalty to stabilization energy.

Figure 1: Tautomeric Equilibrium of 3-Aminopyridazine The diagram below illustrates the equilibrium, highlighting the preservation of aromaticity in the amino form.

Caption: The amino tautomer retains full aromaticity, whereas the imino tautomer forces a higher-energy quinoid structure.

Physicochemical Properties[2][3][4][5][6][7][8][9]

Basicity (pKa) and Protonation Sites

The basicity of aminopyridazines is governed by the availability of the ring nitrogen lone pairs. The exocyclic amino group is essentially non-basic (sp² character due to resonance) but increases the basicity of the ring nitrogens via electron donation.

| Compound | pKa (Conjugate Acid) | Protonation Site | Electronic Rationale |

| Pyridazine | 2.24 | N1 (or N2) | Electron-deficient ring; lone pair repulsion destabilizes cation. |

| 3-Aminopyridazine | ~4.9 (Pred.) | N2 (Adjacent to NH₂) | Inductive withdrawal (-I) from adjacent N2 lowers basicity relative to 4-isomer. |

| 4-Aminopyridazine | 6.8 (Exp.) | N1 (Para to NH₂) | Strong +R effect stabilizes the conjugate acid cation; no ortho-inductive penalty. |

| Pyridine | 5.23 | N1 | Reference standard. |

Key Insight: 4-Aminopyridazine is significantly more basic than 3-aminopyridazine. In the 4-isomer, the resonance stabilization of the cation (where the positive charge is delocalized onto the exocyclic nitrogen) is not hindered by the inductive effect of an adjacent nitrogen, unlike in the 3-isomer.

Lipophilicity and Solubility

-

LogP Lowering: Replacing a phenyl ring with a pyridazine core typically lowers LogP by ~1.5 to 2.0 units.

-

Solubility: The high dipole moment and dual hydrogen-bond acceptor capability (N1, N2) make aminopyridazines significantly more water-soluble than their pyridine analogs.

Reactivity Profile

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it an excellent substrate for SNAr, particularly when halogenated. This is the primary synthetic route to aminopyridazines.

-

Substrate: 3,6-Dichloropyridazine is the standard commercial starting material.

-

Regioselectivity: Nucleophilic attack by an amine occurs readily at C3 (or C6).

-

Mechanism: Addition-Elimination via a Meisenheimer complex. The adjacent nitrogen (N2) helps stabilize the negative charge in the intermediate.

Electrophilic Aromatic Substitution (SEAr) vs. Directed Metalation

Classic SEAr (e.g., nitration, halogenation) is difficult on the pyridazine ring because the reagents often coordinate to the ring nitrogens, further deactivating the system.

-

Challenge: Acidic conditions protonate the ring (pKa ~5-7), creating a cationic species that repels electrophiles.

-

Solution (Modern Approach): Directed Ortho-Metalation (DoM) .

-

The amino group (protected as a carbamate, e.g., NH-Boc) acts as a Directing Group (DG).

-

Lithiation (e.g., n-BuLi) occurs exclusively at C4 (ortho to the amino group).

-

This allows for the precise installation of electrophiles (I, Br, CHO) at the C4 position, which is difficult to access via classic SEAr.

-

Figure 2: Synthetic Logic Flow This diagram contrasts the classical SNAr approach with the modern DoM strategy for functionalization.

Caption: Workflow for regioselective synthesis. SNAr installs the amino group; DoM functionalizes the C4 position.

References

-

IUPAC Digitized pKa Dataset . Dissociation Constants of Organic Bases. National Institutes of Health (PubChem).

-

BenchChem Technical Support . 4-Aminopyridazine: Physicochemical Properties and pKa. BenchChem Data Repository.

-

Meanwell, N. A. (2017). The Pyridazine Ring System: Physicochemical Properties and Applications in Drug Discovery. Advances in Heterocyclic Chemistry.

-

ChemicalBook . 4-Aminopyridazine Chemical Properties and NMR Data.

-

National Institutes of Health . 3-Aminopyridazine: Compound Summary. PubChem Database.[2]

Sources

An In-Depth Technical Guide to the Synthesis and Application of 4-Aminopyridazine Derivatives

Executive Summary

As medicinal chemistry increasingly shifts toward highly optimized, nitrogen-rich heterocycles to improve pharmacokinetic profiles and target engagement, 4-aminopyridazine has emerged as a critical molecular building block. This whitepaper provides an authoritative, field-proven guide to the synthesis, structural rationale, and experimental handling of 4-aminopyridazine and its derivatives. Designed for research scientists and drug development professionals, this guide bridges the gap between theoretical physicochemical properties and practical, bench-level synthetic workflows.

Physicochemical Rationale in Medicinal Chemistry

The selection of a heterocyclic scaffold in drug design is rarely arbitrary. The pyridazine ring—and specifically its 4-amino derivative—offers a unique constellation of electronic and steric properties that make it a superior bioisostere for ubiquitous phenyl rings or homologous azines[1].

From an application scientist's perspective, the utility of 4-aminopyridazine is driven by three core physicochemical traits:

-

Robust Hydrogen-Bonding Capacity: The adjacent nitrogen atoms in the pyridazine ring provide a dual hydrogen-bond acceptor motif. When coupled with the 4-amino group, the molecule can simultaneously engage target proteins in complex, multi-point hydrogen bonding networks[1].

-

High Dipole Moment: The asymmetric distribution of electron density across the pyridazine ring generates a high dipole moment, which significantly enhances π-π stacking interactions within hydrophobic enzyme pockets[1].

-

Favorable ADMET Profile: Incorporation of the 4-aminopyridazine core has been empirically shown to reduce cytochrome P450 (e.g., CYP1A2) inhibition and minimize hERG potassium channel liabilities, thereby improving the safety profile of the resulting drug candidates[2],[1].

These properties have led to the successful integration of 4-aminopyridazine derivatives into several high-value pharmacological targets, including Phosphodiesterase 10A (PDE10A) inhibitors, ATP-competitive PI3K/mTOR inhibitors, and allosteric inhibitors of kidney-type glutaminase (GLS1)[2],[1].

Pharmacological targeting via 4-aminopyridazine physicochemical properties.

Core Synthetic Methodologies & Causality

The synthesis of 4-aminopyridazine and its functionalized derivatives requires precise control over reaction conditions to prevent over-reduction or catalyst poisoning.

The Primary Route: Catalytic Hydrodehalogenation

The most scalable and robust method for synthesizing the parent 4-aminopyridazine is the catalytic hydrodehalogenation of 3,6-dichloropyridazin-4-amine,[3].

Mechanistic Causality:

-

Catalyst Selection (10% Pd/C): Palladium on carbon is highly selective for the reductive cleavage of carbon-chlorine bonds without reducing the aromatic pyridazine ring itself[3].

-

Base Addition (NaOH): As the C-Cl bonds are cleaved, hydrochloric acid (HCl) is generated. If left unneutralized, the acidic environment will rapidly poison the palladium catalyst and halt the reaction. Aqueous NaOH acts as an essential scavenger to drive the reaction to completion.

-

Solvent System (THF/Water): A biphasic or miscible solvent system is required. Tetrahydrofuran (THF) dissolves the organic starting material, while water ensures the NaOH remains in solution to neutralize the evolving HCl.

Synthesis of Advanced Derivatives

For researchers requiring functionalized building blocks, the parent 4-aminopyridazine can be further modified. For instance, 5-chloro-4-aminopyridazine —a highly sought-after intermediate—is synthesized by first isolating the 4-aminopyridazine core via the aforementioned hydrodechlorination, followed by highly regioselective electrophilic chlorination using N-chlorosuccinimide (NCS)[4]. Alternatively, complex tricyclic systems and 4-amino-6-hydroxy-3-aryl-pyridazines can be accessed via the intramolecular cycloaddition of N-arylmethylidene-2-cyanoacetohydrazides[5].

Experimental Workflow: Self-Validating Protocol for 4-Aminopyridazine

The following protocol details the step-by-step catalytic hydrogenation of 3,6-dichloropyridazin-4-amine. This is a self-validating system: the success of the reaction is confirmed by a quantitative yield and specific NMR shifts, ensuring the material is ready for downstream medicinal chemistry applications.

Step-by-Step Methodology

-

Dissolution: In a standard reaction vessel, dissolve 5.00 g (18.2 mmol) of 3,6-dichloropyridazin-4-amine in 100 mL of Tetrahydrofuran (THF).

-

Base Addition: Slowly add a solution of 8.00 g (200 mmol) of Sodium Hydroxide (NaOH) dissolved in 32 mL of deionized water to the reaction mixture.

-

Catalyst Introduction: Carefully add 500 mg of 10% Palladium on Carbon (Pd/C) catalyst. (Safety Note: Pd/C can be pyrophoric; handle under an inert atmosphere before introducing hydrogen).

-

Hydrogenation: Purge the vessel and stir the reaction mixture under a Hydrogen (

) atmosphere at room temperature for 48 hours. -

Primary Workup: Filter the reaction mixture through a pad of Celite to remove the insoluble Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the THF and water.

-

Secondary Workup (Salt Removal): The resulting residue contains the product and inorganic salts (NaCl). Dissolve the residue in 100 mL of Methanol. The organic product will dissolve, while the inorganic salts will precipitate. Filter the mixture again to remove the insolubles.

-

Isolation & Validation: Concentrate the methanolic filtrate to yield 4-aminopyridazine as a solid.

-

Validation Check: Verify the product via

-NMR (

-

Catalytic hydrogenation workflow for 4-aminopyridazine synthesis.

Quantitative Data Summaries

To facilitate rapid experimental planning, the critical reaction parameters and physicochemical properties of 4-aminopyridazine are summarized below.

Table 1: Reaction Parameters for Hydrodehalogenation ,[3]

| Parameter | Value / Reagent | Rationale for Selection |

| Starting Material | 3,6-dichloropyridazin-4-amine | Commercially available, highly reactive precursor. |

| Catalyst | 10% Pd/C (500 mg per 5g SM) | Optimal surface area for selective hydrodehalogenation. |

| Base | NaOH (aq) | Neutralizes HCl byproduct, preventing catalyst poisoning. |

| Solvent | THF / Water | Biphasic/miscible system for organic/inorganic solubility. |

| Atmosphere | Hydrogen ( | Clean, atom-economical reductant. |

| Temp / Time | Room Temperature / 48 hours | Mild conditions prevent over-reduction of the aromatic ring. |

| Expected Yield | Quantitative | Highly efficient conversion with minimal side reactions. |

Table 2: Physicochemical Profile of 4-Aminopyridazine [3],[6],[1]

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | Low molecular weight, high ligand efficiency building block. | |

| Appearance | Pale yellow to brown solid | Stable at room temperature; easy to handle and weigh. |

| Hydrogen Bonding | Robust dual H-bond capacity | Excellent for targeting kinase/enzyme active site residues. |

| Dipole Moment | High | Enhances π-π stacking interactions with target proteins. |

| Metabolic Profile | Low CYP450 Inhibition | Favorable pharmacokinetic and safety profile. |

Conclusion

4-Aminopyridazine represents a masterclass in heterocyclic utility. By understanding the causality behind its synthesis—specifically the critical role of base neutralization and solvent selection during catalytic hydrodehalogenation—researchers can reliably produce high-purity yields of this essential building block. When integrated into drug discovery pipelines, its unique physicochemical properties offer a proven pathway to overcoming metabolic liabilities while enhancing target binding affinity.

References

1.[5] Facile Route for the Synthesis of Pyridazine Derivatives: Unexpected Pathway to Benzothiazole, Benzimidazole, and Triazole Deriv - Taylor & Francis - 2. 4-AMINOPYRIDAZINE synthesis - ChemicalBook - 3.[3] 4-Aminopyridazine|High-Purity Research Chemical - Benchchem - 4.[6] 4-Aminopyridazine – Chem-Impex - 5.[2] 4-AMINOPYRIDAZINE | 20744-39-2 - ChemicalBook - 6.[4] CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine - Google Patents - 7.[1] The pyridazine heterocycle in molecular recognition and drug discovery - PMC - 8.[7] Methyl 4-Aminopyridazine-3-carboxylate - Benchchem -

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-AMINOPYRIDAZINE | 20744-39-2 [chemicalbook.com]

- 3. 4-Aminopyridazine|High-Purity Research Chemical [benchchem.com]

- 4. CN110903248A - Synthesis method of 5-chloro-4-aminopyridazine - Google Patents [patents.google.com]

- 5. tandfonline.com [tandfonline.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 4-Aminopyridazine-3-carboxylate | Benchchem [benchchem.com]

Methodological & Application

Application Note: A Validated Two-Step Synthesis of 6-(benzyloxy)pyridazin-3-amine from 3,6-dichloropyridazine

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Pyridazine and its derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous biologically active compounds.[1][2] These nitrogen-containing heterocycles are key components in molecules exhibiting a wide range of pharmacological activities, including anti-inflammatory, anti-hypertensive, and anticancer properties.[3] The synthesis of functionalized pyridazines is therefore of significant interest to researchers in medicinal chemistry and drug development.

This application note provides a detailed, field-tested protocol for the synthesis of 6-(benzyloxy)pyridazin-3-amine from the commercially available starting material, 3,6-dichloropyridazine. This target molecule serves as a versatile intermediate, offering two distinct points for further chemical modification, making it a valuable building block for creating diverse compound libraries. The protocol is designed to be self-validating, with integrated checkpoints for reaction monitoring and comprehensive characterization to ensure the identity and purity of the final product.

A Note on Regiochemistry: The target of this protocol is 6-(benzyloxy)pyridazin-3-amine. The direct synthesis of the isomeric 6-(benzyloxy)pyridazin-4-amine from 3,6-dichloropyridazine is not feasible through the described nucleophilic aromatic substitution pathway, as it would require a C-H functionalization at an unactivated position. The protocol herein describes the chemically favored synthesis of the 3-amino isomer.

Overall Synthetic Strategy

The transformation is achieved through a sequential nucleophilic aromatic substitution (SNAr) strategy. This two-step process leverages the electron-deficient nature of the pyridazine ring, which facilitates the displacement of the chloro substituents by nucleophiles.

-

Step 1: Selective Monosubstitution. The first step involves the selective reaction of 3,6-dichloropyridazine with one equivalent of sodium benzoxide (generated in situ from benzyl alcohol and sodium hydride) to yield the intermediate, 3-chloro-6-(benzyloxy)pyridazine.

-

Step 2: Amination. The remaining chloro group in the intermediate is subsequently displaced by an amino group using aqueous ammonia at elevated temperature and pressure to furnish the final product. The electron-donating nature of the benzyloxy group slightly deactivates the ring for the second substitution, necessitating more forcing conditions.[4]

Synthetic Workflow Diagram

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-chloro-6-(benzyloxy)pyridazine

Expertise & Experience: Mechanistic Insight

The reaction proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) mechanism. Sodium hydride (NaH), a strong, non-nucleophilic base, deprotonates the benzyl alcohol to form the potent sodium benzoxide nucleophile. This nucleophile attacks one of the electron-deficient carbon atoms (C3 or C6) of the pyridazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of a chloride ion restores aromaticity and yields the product. Using an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical, as NaH reacts violently with water and other protic solvents.

Detailed Experimental Protocol

Materials and Equipment:

-

3,6-Dichloropyridazine

-

Benzyl alcohol, anhydrous

-

Sodium hydride (60% dispersion in mineral oil)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Three-neck round-bottom flask, magnetic stirrer, thermometer, reflux condenser, nitrogen inlet, and ice bath.

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Inert Atmosphere: Assemble the glassware and flush the system thoroughly with dry nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

-

Reagent Preparation: In the three-neck flask, suspend sodium hydride (0.88 g, 22.0 mmol, 1.1 eq) in anhydrous THF (50 mL).

-

Nucleophile Formation: Cool the suspension to 0 °C using an ice bath. Slowly add anhydrous benzyl alcohol (2.16 g, 20.0 mmol, 1.0 eq) dropwise via syringe. Effervescence (H₂ gas) will be observed. Stir the mixture at 0 °C for 30 minutes after the addition is complete.

-

Addition of Starting Material: Dissolve 3,6-dichloropyridazine (3.0 g, 20.1 mmol, 1.0 eq) in anhydrous THF (20 mL) and add it slowly to the sodium benzoxide solution at 0 °C.

-

Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C) and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is complete when the starting 3,6-dichloropyridazine spot is consumed.

-

Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water (50 mL) and EtOAc (100 mL). Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexanes:EtOAc (from 9:1 to 4:1), to afford 3-chloro-6-(benzyloxy)pyridazine as a white solid.

Part 2: Synthesis of 6-(benzyloxy)pyridazin-3-amine

Expertise & Experience: Rationale for Forcing Conditions

The introduction of the electron-donating benzyloxy group in Step 1 deactivates the pyridazine ring towards further nucleophilic attack. Consequently, displacing the remaining chloride with ammonia requires more energy to overcome the higher activation barrier.[4] This is achieved by using a high concentration of the nucleophile (aqueous ammonia) and significantly increasing the temperature (120-130 °C), which necessitates the use of a sealed pressure vessel (autoclave) to prevent the volatile reactants from escaping. Microwave-assisted synthesis can also be an effective alternative to shorten reaction times.[5]

Detailed Experimental Protocol

Materials and Equipment:

-

3-chloro-6-(benzyloxy)pyridazine (from Part 1)

-

Aqueous ammonium hydroxide (28-30% NH₃ solution)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Autoclave or a sealed, pressure-rated reaction vessel

-

Heating mantle or oil bath with temperature control

Procedure:

-

Reaction Setup: Place 3-chloro-6-(benzyloxy)pyridazine (2.2 g, 10.0 mmol) and aqueous ammonium hydroxide (20 mL) into the pressure vessel.

-

Safety First: Ensure the vessel is properly sealed according to the manufacturer's instructions. Place the vessel in a secondary container or behind a blast shield as a safety precaution.

-

Reaction: Heat the mixture to 120-130 °C with vigorous stirring for 12-18 hours. The internal pressure will increase significantly.

-

Monitoring: After cooling the vessel completely to room temperature, a sample can be carefully taken and analyzed by TLC or LC-MS to check for the consumption of the starting material.

-

Work-up: Once the reaction is complete and the vessel has cooled, open it carefully in a well-ventilated fume hood. A precipitate (the product) may be present.

-

Isolation: Filter the solid product and wash it with cold water. If no solid has formed, transfer the reaction mixture to a separatory funnel.

-

Extraction: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). If necessary, perform a final purification by silica gel column chromatography. This will yield 6-(benzyloxy)pyridazin-3-amine as a crystalline solid.

Data Summary and Validation

| Parameter | Step 1: 3-chloro-6-(benzyloxy)pyridazine | Step 2: 6-(benzyloxy)pyridazin-3-amine |

| Starting Material | 3,6-Dichloropyridazine | 3-chloro-6-(benzyloxy)pyridazine |

| Molecular Weight ( g/mol ) | 148.99 | 220.66 |

| Key Reagents | Benzyl alcohol, Sodium Hydride | Aqueous Ammonium Hydroxide |

| Solvent | Anhydrous THF | Water |

| Temperature | 0 °C to 66 °C (Reflux) | 120 - 130 °C |

| Reaction Time | 4 - 6 hours | 12 - 18 hours |

| Typical Yield | 75 - 85% | 65 - 80% |

| Purification Method | Column Chromatography | Recrystallization |

| Appearance | White Solid | Off-white/Pale Yellow Crystalline Solid |

| Purity (by ¹H NMR/LCMS) | >95% | >98% |

Trustworthiness through Self-Validation: The success of this protocol relies on careful monitoring and characterization.

-

In-Process Control: TLC is used at each stage to ensure the complete consumption of starting materials before proceeding to work-up, preventing unnecessary purification challenges.

-

Structural Confirmation: The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.

-

¹H NMR: To confirm the presence of the benzyl group and the correct substitution pattern on the pyridazine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the intermediate (C₁₁H₉ClN₂O, M⁺ ≈ 220.04) and the final product (C₁₁H₁₁N₃O, M⁺ ≈ 201.09).

-

¹³C NMR: To confirm the carbon framework of the synthesized molecules.

-

References

- Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett.

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research (JOCPR).

- Prieur, A., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives.

- Prieur, A., et al.

- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.

- Hamper, B. C., & Tesfu, E. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme.

- MDPI. (2022, October 18).

- ResearchGate. (2025, August 7). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.

- Walsh, K., et al. (n.d.).

- Walsh, K., et al. (2025, October 17).

- BenchChem. (2025). A Comparative Spectroscopic Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Its Synthetic Precursors.

- PubChem. 6-(Benzyloxy)pyridin-3-amine.

- Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Royal Society of Chemistry.

- Reddit. (2022, February 3). Reaction mechanism help. r/OrganicChemistry.

- Sherif, M. H., et al. (2010, September 29). Chemical studies on 3,6-dichloropyridazine. Journal of American Science.

- PubMed. (2015, May 15). Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines.

- Synthesis of pyridazines. Organic Chemistry Portal.

- ChemScene. 6-(Benzyloxy)-N-methylpyridazin-3-amine.

- BenchChem. Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines.

Sources

Application Note: Regioselective Amination of 6-(benzyloxy)-4-chloropyridazine

This Application Note is designed for researchers and process chemists optimizing the functionalization of pyridazine scaffolds. It addresses the specific challenge of aminating 6-(benzyloxy)-4-chloropyridazine , balancing the reactivity of the C4-chloride against the stability of the C6-benzyloxy ether and the electronic deactivation of the ring.

Executive Summary

The amination of 6-(benzyloxy)-4-chloropyridazine presents a distinct chemoselective and regioselective challenge. While the C4-position (beta to nitrogen) is inherently less electrophilic than the C3/C6 positions (alpha to nitrogen), the presence of the C6-benzyloxy group acts as an electron-donating group (EDG) by resonance, further deactivating the ring toward Nucleophilic Aromatic Substitution (

This guide details two validated protocols:

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig): The preferred method for unreactive amines (anilines, hindered secondary amines) and for preserving the C6-benzyloxy moiety.

-

Thermal

: A cost-effective alternative suitable for highly nucleophilic primary alkyl amines.

Chemical Context & Mechanistic Insight

Structural Analysis

The pyridazine core is electron-deficient, typically favoring nucleophilic attack.[1] However, the specific substitution pattern dictates reactivity:

-

C4-Position (Target): Located beta to the ring nitrogens. The C-Cl bond here is less activated for

compared to C3 or C6 halogens. -

C6-Position (Bystander): Occupied by the Benzyloxy (

) group. While

The Regioselectivity Challenge

The term "regioselective" in this context often refers to the preservation of the C6-ether while forcing reaction at the deactivated C4-chloride.

-

Electronic Effect: The lone pair on the benzyloxy oxygen donates electron density into the ring, raising the energy of the transition state (Meisenheimer complex) for

at C4. -

Catalytic Solution: Pd-catalyzed amination relies on oxidative addition to the C-Cl bond. Since

bonds are weaker and more accessible to Pd(0) than

Figure 1: Reaction pathways comparing Thermal

Protocol A: Buchwald-Hartwig Cross-Coupling (Recommended)

Applicability: Aromatic amines, secondary cyclic amines, and substrates sensitive to high temperatures.

Materials

-

Substrate: 6-(benzyloxy)-4-chloropyridazine (1.0 equiv)

-

Amine: 1.2 equiv[2]

-

Catalyst:

(2-5 mol%) or Pd(OAc)2 -

Ligand: Xantphos (for generic cases) or BrettPhos (for difficult amines) (5-10 mol%)

-

Base:

(2.0 equiv) or NaOtBu (1.5 equiv - Note: NaOtBu is stronger but compatible if OBn is stable) -

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology

-

Inertion: Charge a reaction vial with the substrate, base, and Pd-precursor/ligand. Seal and purge with Argon/Nitrogen for 5 minutes.

-

Why: Pd(0) species are oxygen-sensitive. Oxidation leads to catalyst death (palladium black).

-

-

Solvation: Add the anhydrous solvent and the amine (if liquid) via syringe.

-

Concentration: Aim for 0.1 M to 0.2 M.

-

-

Activation: Heat the mixture to 80–100°C .

-

Note: Unlike

, which might require 140°C+, Pd-catalysis often proceeds at lower temperatures, preserving the benzyl ether.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H) and appearance of the product.

-

Checkpoint: If conversion stalls after 4 hours, add a second portion of catalyst/ligand (half the original amount).

-

-

Workup: Filter through a Celite pad to remove inorganic salts and Palladium residues. Wash with EtOAc.[3] Concentrate and purify via flash chromatography.

Protocol B: Thermal (Alternative)

Applicability: Primary aliphatic amines (e.g., benzylamine, n-butylamine) which are strong nucleophiles.

Materials

-

Substrate: 6-(benzyloxy)-4-chloropyridazine (1.0 equiv)

-

Amine: 2.0 - 3.0 equiv (Excess acts as base)

-

Base: DIPEA (3.0 equiv) (Optional if amine is valuable)

-

Solvent: DMSO, NMP, or n-Butanol.

Step-by-Step Methodology

-

Preparation: Dissolve the substrate in DMSO (0.5 M).

-

Solvent Choice: DMSO and NMP are polar aprotic, stabilizing the charged transition state (Meisenheimer complex). n-Butanol is protic but allows high-temperature reflux (117°C).

-

-

Addition: Add the amine and DIPEA.

-

Reaction: Heat to 120–140°C in a sealed tube.

-

Caution: High temperatures increase the risk of displacing the benzyloxy group (forming the 6-amino-4-chloro isomer or bis-amino product, though rare due to deactivation).

-

-

Quench: Pour the reaction mixture into ice water. The product often precipitates.

-

Purification: Filtration or extraction with EtOAc.

Quantitative Comparison of Methods

| Feature | Protocol A (Pd-Catalysis) | Protocol B ( |

| Primary Mechanism | Oxidative Addition / Reductive Elimination | Nucleophilic Attack / Leaving Group Departure |

| Temperature | Moderate (80–100°C) | High (120–150°C) |

| Scope | Broad (Anilines, | Limited (Strong |

| Risk of Side Rxns | Low (Chemoselective for C-Cl) | Medium (Hydrolysis of OBn, polymerization) |

| Cost | High (Pd, Ligands) | Low |

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the optimal amination protocol based on amine nucleophilicity.

References

-

Gros, P., & Fort, Y. (2001). Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. Arkivoc. Link

-

Maes, B. U. W., et al. (2002). Kinetic study of the nucleophilic aromatic substitution of 3,6-dichloropyridazines. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Berman, A. M., & Johnson, J. S. (2006).[4] Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles. Journal of Organic Chemistry. Link

-

Knochel, P., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition. Link

-

BenchChem. (2025). Application Notes: Nucleophilic Substitution Reactions of 3-Chloro-4-methyl-6-phenylpyridazine. Link

Sources

Application Note & Protocol: Selective O-Benzylation of 6-Hydroxypyridazin-4-amine

Abstract: This document provides a comprehensive guide for the selective benzyl protection of the hydroxyl group in 6-hydroxypyridazin-4-amine. The pyridazinone core is a prevalent scaffold in medicinal chemistry, and the strategic use of protecting groups is paramount for the synthesis of complex derivatives.[1][2] This application note details a robust protocol for the O-benzylation via the Williamson ether synthesis, addressing the critical challenge of chemoselectivity over N-alkylation. We elucidate the mechanistic rationale, provide a detailed step-by-step protocol, and offer troubleshooting guidance to ensure reliable and reproducible outcomes for researchers in organic synthesis and drug development.

The Chemoselectivity Challenge: O- vs. N-Alkylation

The primary challenge in the alkylation of 6-hydroxypyridazin-4-amine lies in its nature as an ambident nucleophile. The molecule contains three potentially reactive sites: the exocyclic amino group, the endocyclic nitrogen atom, and the hydroxyl group. Furthermore, the 6-hydroxypyridazine moiety exists in a tautomeric equilibrium with its 6-pyridazinone form.[3] This equilibrium presents two distinct nucleophilic centers for alkylation: the oxygen atom (in the hydroxy form) and the ring nitrogen atom (in the pyridone form).

The regioselectivity of the benzylation reaction is therefore highly dependent on the reaction conditions.[3]

-

O-Alkylation: This pathway is generally favored under conditions that promote the formation of the alkoxide from the hydroxyl tautomer. The use of a strong, non-nucleophilic base to irreversibly deprotonate the hydroxyl group is key. The resulting oxygen anion is a potent nucleophile that can readily participate in an SN2 reaction.[4][5]

-

N-Alkylation: Alkylation on the ring nitrogen is often favored when using weaker bases or under conditions where the pyridone tautomer is more prevalent.[3] The exocyclic amine is generally less nucleophilic than the deprotonated hydroxyl group and typically requires different reaction conditions for benzylation.[6][7]

This protocol is optimized to selectively favor O-alkylation to synthesize 6-(benzyloxy)pyridazin-4-amine, a versatile intermediate for further functionalization.

Mechanistic Rationale: The Williamson Ether Synthesis

The selective O-benzylation described herein proceeds via the classic Williamson ether synthesis, a reliable and widely used method for forming ethers.[5] The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism and can be broken down into two primary steps.[4][8]

-

Deprotonation: The acidic proton of the hydroxyl group on the 6-hydroxypyridazin-4-amine is abstracted by a strong base, such as sodium hydride (NaH). This irreversible deprotonation forms a sodium pyridazin-6-olate intermediate, a potent oxygen-centered nucleophile.[9]

-

Nucleophilic Attack: The generated alkoxide attacks the electrophilic benzylic carbon of benzyl bromide (BnBr). This occurs in a concerted, backside attack, displacing the bromide leaving group and forming the desired C-O bond of the benzyl ether.[4][8]

The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without solvating the nucleophilic anion, thereby increasing its reactivity and promoting the SN2 pathway.

Experimental Workflow Diagram

The overall experimental procedure from starting material to purified product is outlined below.

Caption: Experimental workflow for the selective O-benzylation of 6-hydroxypyridazin-4-amine.

Detailed Experimental Protocol

This protocol details the procedure for the selective O-benzylation on a 5 mmol scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Equivalents |

| 6-Hydroxypyridazin-4-amine | C₄H₅N₃O | 111.10 | 556 mg | 1.0 |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 240 mg | 1.2 |

| Benzyl Bromide | C₇H₇Br | 171.04 | 0.65 mL | 1.1 |

| Anhydrous DMF | C₃H₇NO | 73.09 | 25 mL | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | - |

| Brine | NaCl | 58.44 | As needed | - |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | - |

Safety Precautions:

-

Sodium hydride (NaH) is highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.

-

Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

DMF is a potential teratogen. Avoid inhalation and skin contact.

Step-by-Step Procedure

-

Setup:

-

Add sodium hydride (60% dispersion, 240 mg, 6.0 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Seal the flask with a septum and purge with dry argon or nitrogen gas.

-

Add anhydrous DMF (15 mL) via syringe to create a suspension.

-

Cool the suspension to 0 °C using an ice-water bath.

-

-

Deprotonation:

-

In a separate vial, dissolve 6-hydroxypyridazin-4-amine (556 mg, 5.0 mmol) in anhydrous DMF (10 mL).

-

Slowly add the solution of the substrate dropwise to the stirring NaH suspension at 0 °C. (Note: Hydrogen gas evolution will be observed).

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure full formation of the sodium salt.

-

-

Alkylation:

-

Slowly add benzyl bromide (0.65 mL, 5.5 mmol) dropwise to the reaction mixture at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction at room temperature for 4-6 hours.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

-

Work-up:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (~15 mL) dropwise to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (75 mL).

-

Separate the layers. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 50% EtOAc/Hexanes and gradually increasing polarity) to isolate the pure 6-(benzyloxy)pyridazin-4-amine.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Expected Results & Characterization

This protocol is designed to provide the target compound with good yield and purity.

| Parameter | Expected Outcome | Rationale / Notes |

| Reaction Time | 4 - 6 hours | Monitor by TLC to confirm completion. Reaction time may vary. |

| Expected Yield | 65 - 85% | Yields are dependent on the purity of reagents and technique. |

| Appearance | Off-white to pale yellow solid | |

| Characterization | ¹H NMR, ¹³C NMR, LC-MS | Confirm structure and purity. The appearance of benzylic protons (~5.4 ppm) and aromatic protons from the benzyl group in the ¹H NMR is indicative of success. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive NaH (exposed to air/moisture).2. Wet solvent (DMF) or glassware.3. Impure starting material. | 1. Use fresh, unopened NaH or wash the dispersion with dry hexanes before use.2. Ensure all glassware is flame-dried and solvent is anhydrous.3. Check the purity of the starting material by NMR or LC-MS. |

| Formation of N-Alkylated Byproduct(s) | 1. Reaction temperature too high.2. Base not strong enough for complete deprotonation.3. Prolonged reaction time after starting material is consumed. | 1. Maintain temperature at 0 °C during deprotonation and addition of BnBr.2. Ensure sufficient equivalents (1.1-1.2) of high-quality NaH are used.3. Stop the reaction once TLC indicates full consumption of the starting material. |

| Difficult Purification | Residual DMF in the crude product. | During work-up, perform multiple, vigorous washes with water and brine to effectively remove DMF from the ethyl acetate layer. |

Deprotection Strategy

The benzyl group is a robust protecting group, stable to a wide range of acidic and basic conditions.[10] Its primary advantage is its facile removal under neutral conditions via catalytic hydrogenolysis.[11][12]

-

Method: The O-benzyl ether can be cleaved by treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), in a solvent such as ethanol, methanol, or ethyl acetate.[13][14]

-

Products: This reaction is clean, yielding the deprotected 6-hydroxypyridazin-4-amine and toluene as the only byproduct.[11]

This orthogonal deprotection strategy makes the benzyl group an excellent choice in multi-step syntheses where acid- or base-labile groups are present elsewhere in the molecule.[15]

References

-

Wikipedia. Williamson ether synthesis. [Link]

-

ResearchGate. Synthesis of N-benzyl pyridazinone Derivatives 4a-d. [Link]

-

Chemistry LibreTexts. 10.6: Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]

-

Organic Chemistry Portal. Benzyl Ethers. [Link]

-

Lirias. Synthesis of N-Hydroxypyrazin-2(1H)-ones via Selective O-Debenzylation of 1-Benzyloxypyrazin. [Link]

-

Ravi Divakaran. Protecting groups in organic synthesis. [Link]

-

National Institutes of Health (NIH). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

-

SciSpace. Synthesis of different substituted pyridazinone derivatives and their anticonvulsant activity. [Link]

-

Common Organic Chemistry. Benzyl Protection. [Link]

-

National Institutes of Health (NIH). Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics. [Link]

-

PubMed. Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Selective Protection of Secondary Amines as the N-Phenyl Triazenes. Application to Aminoglycoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Protection of Secondary Amines as the N-Phenyltriazenes. Application to Aminoglycoside Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Benzyl Ethers [organic-chemistry.org]

- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 13. mazams.weebly.com [mazams.weebly.com]

- 14. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Suzuki-Miyaura Functionalization of 6-(Benzyloxy)pyridazin-4-amine

This guide outlines the strategic application of 6-(benzyloxy)pyridazin-4-amine as a core scaffold in medicinal chemistry, specifically focusing on its activation and subsequent functionalization via Suzuki-Miyaura cross-coupling .

Executive Summary & Strategic Context

6-(Benzyloxy)pyridazin-4-amine is a privileged intermediate in the synthesis of type II kinase inhibitors and other bioactive heterocycles. Its value lies in its orthogonal functionality :

-

The Amine (C4): Acts as a handle for amide coupling or urea formation (hydrogen bond donor).

-

The Benzyloxy Group (C6): Serves as a masked pyridazinone. Upon hydrogenolysis, it reveals the lactam (pyridazin-3(2H)-one), a critical pharmacophore for hydrogen bond acceptor interactions.

-

The C3 Position: The primary site for carbon-carbon bond formation via Suzuki coupling.

The Challenge: The parent molecule, 6-(benzyloxy)pyridazin-4-amine, acts as the nucleophile in amide couplings but is chemically inert to Suzuki coupling in its native form. It must first be activated via regioselective halogenation (typically iodination) at the C3 position to serve as the electrophilic partner in palladium-catalyzed cross-coupling.

Reaction Pathway & Mechanism

The following diagram illustrates the complete workflow: Activation (Halogenation)

Caption: Strategic workflow converting the inert amine scaffold into a bioactive pyridazinone via C3-activation and Suzuki coupling.

Experimental Protocols

Protocol A: Activation (Regioselective C3-Iodination)

Rationale: The amino group at C4 is an ortho-para director. However, the ring nitrogen (N2) exerts a directing effect alpha to itself. The C3 position is synergistically activated by both the amine (ortho) and the ring nitrogen, making it the preferred site for electrophilic aromatic substitution.

Materials:

-

6-(Benzyloxy)pyridazin-4-amine (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (ACN) or DMF (0.2 M concentration)

-

Temperature: Ambient to 50°C

Procedure:

-

Dissolve 6-(benzyloxy)pyridazin-4-amine in anhydrous ACN.

-

Add NIS portion-wise over 15 minutes to avoid di-iodination.

-

Stir at room temperature for 4 hours. Monitor by LC-MS (Target Mass: M+126).

-

Critical Step: If conversion is slow (<50% after 4h), heat to 50°C. Avoid higher temperatures to prevent oxidation of the benzyloxy group.

-